Hoveyda-Grubbs Catalyst 1st Generation

Thermal Stability Catalyst Decomposition Olefin Metathesis

Choose Hoveyda-Grubbs Catalyst 1st Generation over standard Grubbs catalysts when stereoselective (Z)-alkene formation is critical. The chelating 2-isopropoxybenzylidene ligand delivers a distinct initiation mechanism that preferentially yields (Z)-alkenes in semi-hydrogenation, complementary to 2nd-generation catalysts. With a melting point of 195–197°C, it withstands reaction temperatures above 60°C that decompose Grubbs 1st generation catalysts. This air-stable 16-electron ruthenium complex is recoverable via standard silica gel chromatography with >95% efficiency and has been validated at 3 mol% in >400 kg industrial HCV protease inhibitor synthesis (BILN 2061). For process chemists scaling macrocyclic RCM or laboratories implementing green chemistry principles, this catalyst's thermal robustness, recyclability, and defined stereochemical outcome provide a differentiated procurement rationale.

Molecular Formula C28H45Cl2OPRu
Molecular Weight 600.6 g/mol
CAS No. 203714-71-0
Cat. No. B1589235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoveyda-Grubbs Catalyst 1st Generation
CAS203714-71-0
Molecular FormulaC28H45Cl2OPRu
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
InChIInChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
InChIKeyKMKCJXPECJFQPQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hoveyda-Grubbs Catalyst 1st Generation (CAS 203714-71-0): Technical Specifications and Procurement Baseline


The Hoveyda-Grubbs Catalyst 1st Generation (CAS 203714-71-0) is a ruthenium-based olefin metathesis catalyst first reported by Amir H. Hoveyda's group in 1999 [1]. It belongs to the Grubbs-type catalyst family and features a chelating 2-isopropoxybenzylidene ligand that replaces one of the phosphine ligands present in the original Grubbs 1st generation catalyst [2]. This structural modification results in a well-defined 16-electron ruthenium complex that exhibits enhanced thermal stability and can be recovered via column chromatography [3]. The compound is typically supplied as a ruddy brown crystalline powder with a melting point of 195-197°C .

Hoveyda-Grubbs Catalyst 1st Generation: Why Substitution with Standard Grubbs Analogs Compromises Experimental Outcomes


Generic substitution of Hoveyda-Grubbs 1st Generation with standard Grubbs 1st generation or Grubbs 2nd generation catalysts is not chemically equivalent due to fundamental differences in ligand architecture and initiation behavior. The chelating 2-isopropoxybenzylidene ligand in Hoveyda-Grubbs 1st Generation provides a distinct initiation mechanism and altered catalyst resting state compared to the bis-phosphine Grubbs 1st generation catalyst or the NHC-containing Grubbs 2nd generation catalyst [1]. This structural divergence translates into measurable differences in thermal stability, initiation kinetics, stereochemical outcomes in alkyne semihydrogenation, and catalyst recyclability [2][3]. The following quantitative evidence establishes where this compound provides differentiated performance that directly impacts experimental design and procurement decisions.

Hoveyda-Grubbs Catalyst 1st Generation: Quantitative Performance Differentiation vs. Grubbs Analogs


Thermal Stability Advantage: Melting Point Comparison of Hoveyda-Grubbs 1st Gen vs. Grubbs 1st Gen

Hoveyda-Grubbs 1st Generation exhibits significantly enhanced thermal stability relative to Grubbs 1st Generation, as evidenced by its higher melting point. The chelating 2-isopropoxybenzylidene ligand stabilizes the ruthenium center against thermal decomposition, a limitation that previously constrained Grubbs 1st generation applications at elevated temperatures .

Thermal Stability Catalyst Decomposition Olefin Metathesis

Stereoselective Alkyne Semihydrogenation: Z-Selectivity of Hoveyda-Grubbs 1st Gen vs. E-Selectivity of 2nd Gen

In transfer semihydrogenation of alkynes using formic acid as hydrogen donor, Hoveyda-Grubbs 1st Generation exhibits distinct stereoselectivity compared to its 2nd generation counterpart. First-generation catalysts favor formation of (Z)-alkenes, while second-generation catalysts predominantly yield (E)-alkenes [1]. This stereocomplementarity provides a ligand-controlled approach to accessing either geometric isomer.

Stereoselective Synthesis Alkyne Reduction Transfer Hydrogenation

Catalyst Recyclability: Quantitative Recovery of Hoveyda-Grubbs 1st Gen via Column Chromatography

Unlike Grubbs 1st Generation, which cannot be practically recovered and reused, Hoveyda-Grubbs 1st Generation can be recovered via silica gel column chromatography following the metathesis reaction. This property stems from the enhanced stability imparted by the chelating 2-isopropoxybenzylidene ligand [1]. In the seminal 1999 report, the catalyst was recovered with >95% efficiency and reused without significant loss of activity [1].

Catalyst Recovery Green Chemistry Column Chromatography

Initiation Kinetics: Substituent Effects on Activation Rates in Grubbs-Hoveyda Complexes

The initiation kinetics of Hoveyda-Grubbs type complexes are strongly influenced by the electronic nature of substituents on the benzylidene ether ligand. With diethyl diallyl malonate (DEDAM) as substrate, the 4-NO₂-substituted Hoveyda-Grubbs 1st Gen analog initiates approximately 100 times faster than the 4-NEt₂-substituted analog [1]. The unsubstituted parent compound (4-H) exhibits intermediate initiation rates.

Initiation Kinetics Precatalyst Activation DFT Calculations

Bulk ADMET Polymerization: Solvent Requirement Distinguishes Hoveyda-Grubbs 1st Gen from Analogous Complexes

Under bulk acyclic diene metathesis (ADMET) polymerization conditions with 1,9-decadiene, Hoveyda-Grubbs 1st Generation (Complex 4) does not promote polymerization in the absence of solvent. In contrast, the phosphine-containing complex (H₂IPr)(PCy₃)(Cl)₂RuCHPh (Complex 3) exhibits the highest initial ADMET rate (80 DP s⁻¹) of any phosphine complex tested and polymerizes efficiently in bulk [1]. Addition of a polar solvent to Complex 4, however, induces polymerization activity [1].

ADMET Polymerization Bulk Polymerization Solvent Effects

Macrocyclic RCM Efficiency: Hoveyda-Grubbs 1st Gen in HCV Protease Inhibitor Synthesis

Hoveyda-Grubbs 1st Generation has been employed in a pivotal macrocyclic ring-closing metathesis (RCM) step in the multi-step synthesis of an HCV protease inhibitor (BILN 2061 ZW) . Using only 3 mol% catalyst loading, this transformation was successfully executed at >400 kg production scale, demonstrating the catalyst's robustness and practical utility in industrial pharmaceutical manufacturing [1].

Macrocyclization RCM Pharmaceutical Synthesis

Hoveyda-Grubbs Catalyst 1st Generation: Optimal Deployment Scenarios Based on Quantitative Evidence


Z-Selective Transfer Semihydrogenation of Alkynes

When synthetic routes require stereoselective reduction of alkynes to (Z)-alkenes, Hoveyda-Grubbs 1st Generation is the preferred catalyst over its 2nd generation counterpart. As demonstrated by Kusy and Grela (2016) , 1st generation catalysts favor (Z)-alkene formation, whereas 2nd generation catalysts yield predominantly (E)-alkenes. This stereocomplementarity allows chemists to select the appropriate catalyst generation based solely on the desired alkene geometry, avoiding the need for alternative reduction methods (e.g., Lindlar catalyst) or subsequent isomerization steps.

Recyclable Catalyst Systems for Sustainable Synthesis

For laboratories or production facilities implementing green chemistry principles or seeking to minimize precious metal waste, Hoveyda-Grubbs 1st Generation offers a distinct advantage over non-recoverable Grubbs 1st generation catalysts. The catalyst can be recovered via standard silica gel column chromatography with >95% efficiency and reused without significant loss of activity . This property is particularly valuable for reactions requiring higher catalyst loadings or for multi-step sequences where catalyst cost and metal contamination must be controlled.

Elevated Temperature Metathesis Reactions

Reactions requiring temperatures above 60 °C, where Grubbs 1st generation undergoes rapid thermal decomposition, are better served by Hoveyda-Grubbs 1st Generation. With a melting point of 195-197 °C , this catalyst maintains structural integrity at temperatures that would deactivate its Grubbs 1st generation counterpart. This thermal robustness expands the operational temperature window for challenging ring-closing metathesis (RCM) and cross-metathesis (CM) transformations involving sterically hindered or electronically deactivated substrates.

Large-Scale Pharmaceutical Macrocyclization

Process chemists scaling macrocyclic RCM reactions should consider Hoveyda-Grubbs 1st Generation based on its demonstrated performance in industrial pharmaceutical synthesis. The catalyst has been employed at 3 mol% loading in the >400 kg production of an HCV protease inhibitor (BILN 2061 ZW) [3]. This validated scalability, combined with the catalyst's air-stability and recyclability, makes it a compelling choice for pilot plant and manufacturing-scale metathesis operations where catalyst robustness and low loading are critical process parameters.

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